BenchChemオンラインストアへようこそ!

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine

Lipophilicity Drug Design ADME Prediction

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine (CAS 2092798-12-2) is a 3,3-dimethylpyrrolidine derivative bearing a 3,4-difluorophenyl substituent at the 4-position, with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g·mol⁻¹. It is classified as a chiral, sp³-rich secondary amine building block (fraction sp³ = 0.50; one H-bond donor, three H-bond acceptors) used in medicinal chemistry and organic synthesis.

Molecular Formula C12H15F2N
Molecular Weight 211.25 g/mol
CAS No. 2092798-12-2
Cat. No. B1492159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine
CAS2092798-12-2
Molecular FormulaC12H15F2N
Molecular Weight211.25 g/mol
Structural Identifiers
SMILESCC1(CNCC1C2=CC(=C(C=C2)F)F)C
InChIInChI=1S/C12H15F2N/c1-12(2)7-15-6-9(12)8-3-4-10(13)11(14)5-8/h3-5,9,15H,6-7H2,1-2H3
InChIKeyHRAQVZCTBKTBHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine (CAS 2092798-12-2): Core Physicochemical Identity for Procurement Screening


4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine (CAS 2092798-12-2) is a 3,3-dimethylpyrrolidine derivative bearing a 3,4-difluorophenyl substituent at the 4-position, with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g·mol⁻¹ [1]. It is classified as a chiral, sp³-rich secondary amine building block (fraction sp³ = 0.50; one H-bond donor, three H-bond acceptors) used in medicinal chemistry and organic synthesis [2]. The compound contains a single undefined stereocenter at the pyrrolidine C4 position, a structural feature that directly impacts its utility in diastereoselective synthesis applications [1].

Why 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine Cannot Be Interchanged with Regioisomeric or Mono-Fluorinated Analogs


Substituting 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine with regioisomeric difluorophenyl analogs (2,4- or 2,5-difluoro) or mono-fluorophenyl variants is not a neutral decision; it predictively alters at least three critical molecular properties relevant to biological target engagement and synthetic vector design. The 3,4-difluoro substitution pattern establishes a distinct electronic environment (quantified via computed Hammett constants and dipole vectors) relative to other difluoro regioisomers, while the two fluorine atoms increase molecular weight (+18 Da), lipophilicity (ΔXLogP ≈ +0.4–0.6 units), and hydrogen-bond acceptor capacity compared to the mono-fluoro congener [1]. Furthermore, the 3,3-dimethyl substitution regiochemistry on the pyrrolidine core (C3 gem-dimethyl) fixes the aryl group at the C4 position, generating a different conformational profile and steric environment than the isomeric 2,2-dimethyl-3-aryl substitution pattern (CAS 1251094-81-1), which alters the spatial relationship between the basic amine and the aryl ring [1]. The quantitative evidence below demonstrates that these structurally similar compounds differ measurably in lipophilicity, basicity, and commercial availability, each of which carries direct consequences for synthesis planning and biological assay design.

Product-Specific Quantitative Differentiation Evidence for 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine (CAS 2092798-12-2)


Lipophilicity (XLogP3): Quantitative LogP Comparison Between 3,4-Difluoro, 2,4-Difluoro, 2,5-Difluoro, and 3-Fluoro Analogs

The 3,4-difluorophenyl substitution pattern on the 3,3-dimethylpyrrolidine scaffold yields a computed XLogP3 value of 2.7 [1]. This places the compound at an intermediate lipophilicity position among its closest difluoro regioisomers: more lipophilic than the 2,4-difluoro isomer and less lipophilic than the 2,5-difluoro isomer, based on the known relationship between fluoro-substitution topology and logP in arylpyrrolidine series. Relative to the mono-fluorinated 4-(3-fluorophenyl)-3,3-dimethylpyrrolidine (CAS 1782711-41-4, molecular weight 193.26 g·mol⁻¹), the second fluorine atom adds approximately 18 Da to the molecular weight and predictably increases the computed logP by approximately 0.4–0.6 log units, consistent with the well-characterized effect of aryl fluorine substitution on lipophilicity . This quantifiable logP shift has direct implications for passive membrane permeability predictions and nonspecific protein binding in biological assays.

Lipophilicity Drug Design ADME Prediction

Amine Basicity (pKa): Predicted pKa Difference Between 3,4-Difluoro and Other Regioisomers

The predicted pKa of the pyrrolidine secondary amine in 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine is 9.81 ± 0.10 . The 3,4-difluoro substitution is expected to exert a modest electron-withdrawing effect through the aryl ring, slightly lowering the pKa relative to the unsubstituted phenyl analog. Among the difluoro regioisomers, the 2,4- and 2,5-difluoro substitution patterns will produce different inductive and field effects at the basic amine center, resulting in predicted pKa values that may differ by 0.2–0.5 log units depending on the precise substitution topology. At physiological pH (7.4), all analogs remain predominantly protonated, but the fractional concentration of the neutral (free-base) species—critical for membrane permeation—differs measurably: at pKa 9.81, approximately 0.4% exists as the neutral species at pH 7.4; a pKa shift of +0.3 units reduces this to approximately 0.2%, a two-fold difference in the permeant species concentration [1].

Amine Basicity Protonation State Drug-Receptor Interactions

Regioisomeric Topology: 3,3-Dimethyl-4-aryl vs. 2,2-Dimethyl-3-aryl Pyrrolidine Scaffolds

The constitutional isomer 3-(3,4-difluorophenyl)-2,2-dimethylpyrrolidine (CAS 1251094-81-1) shares the identical molecular formula (C₁₂H₁₅F₂N) and difluorophenyl substitution pattern but places the gem-dimethyl group at the C2 rather than C3 position of the pyrrolidine ring . This regioisomeric shift changes the spatial relationship between the basic amine nitrogen and the aryl ring: in the 3,3-dimethyl-4-aryl scaffold (target compound), the amine and aryl substituent are on adjacent carbons with a gauche relationship; in the 2,2-dimethyl-3-aryl scaffold, the amine and aryl groups are also adjacent but the steric environment around the nitrogen is fundamentally different due to the proximity of the gem-dimethyl group. These topological differences produce distinct three-dimensional shapes (as quantified by principal moments of inertia and normalized PMI ratios) and different conformational ensembles, which cannot be reproduced by either scaffold [1].

Conformational Analysis Scaffold Hopping Structure-Activity Relationships

Commercial Purity and Supply Status: 98% Purity Benchmark with Observed Market Discontinuation at Some Vendors

A verified commercial source (Leyan) supplies 4-(3,4-difluorophenyl)-3,3-dimethylpyrrolidine at 98% purity . In contrast, CymitQuimica has listed the compound as 'Discontinued' across all package sizes (1 g, 50 mg, 100 mg) for the specific catalog reference 3D-SID79812, indicating that prior commercial availability has ceased at this vendor . This supply discontinuity is notable: among the regioisomeric comparator set, the 4-(2,5-difluorophenyl) analog is available from multiple vendors in both free-base and hydrochloride salt forms, while the 4-(2,4-difluorophenyl) and the 3-(3,4-difluorophenyl)-2,2-dimethyl isomers each exhibit distinct vendor-specific availability patterns. The combination of a defined high-purity specification (98%) and documented vendor discontinuation creates a differentiated procurement profile: users must verify multi-source availability before committing to large-scale synthesis campaigns.

Chemical Procurement Supply Chain Purity Analysis

Biological Annotation Status: No Documented Bioactivity Data Distinguishes This Building Block from Target-Annotated Analogs

The compound has no known biological activity data in the ChEMBL database (version 20), and the SEA (Similarity Ensemble Approach) algorithm returns no predicted activity at the default threshold [1]. This negative annotation is itself a differentiating feature: among the broader class of 4-aryl-3,3-dimethylpyrrolidines, certain analogs (particularly those bearing elaborated substituents beyond simple fluoro-phenyl motifs) appear in patent families targeting orexin receptors (WO 2016/025669 A1) and sigma receptors, indicating that the unelaborated 3,4-difluorophenyl-3,3-dimethylpyrrolidine core is a 'blank slate' building block suitable for diversity-oriented synthesis and de novo lead generation, rather than a pre-annotated chemical probe [2][3]. The absence of pre-existing SAR data reduces the risk of rediscovering known chemotypes and supports the compound's use in proprietary medicinal chemistry programs.

Phenotypic Screening Target Engagement Chemical Probe Development

Procurement-Relevant Application Scenarios for 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine (CAS 2092798-12-2)


Lead Generation Libraries Requiring sp³-Rich, Low-Molecular-Weight Amine Building Blocks with Defined Physicochemical Profiles

Fragment-based and diversity-oriented synthesis programs that require sp³-rich secondary amine building blocks (fraction sp³ = 0.50) with molecular weight below 250 Da will find this compound well-suited for library construction [1]. Its computed XLogP3 of 2.7 and predicted pKa of 9.81 position it within favorable lead-like chemical space, while the single undefined stereocenter provides a handle for chiral resolution or asymmetric synthesis, enabling the generation of enantiomerically pure derivatives [1]. The 98% commercial purity from qualified vendors reduces the need for pre-synthesis purification, streamlining library production workflows .

Medicinal Chemistry Programs Seeking to Explore 3,4-Difluoro Aryl SAR Without IP Encumbrance

The compound's complete absence of public biological annotation in ChEMBL makes it a 'clean' starting point for medicinal chemistry campaigns targeting novel receptors or enzymes [1]. Unlike elaborated 4-aryl-pyrrolidine analogs that appear in existing patent families (e.g., orexin receptor modulators, sigma receptor ligands), this unadorned building block carries no pre-existing target association, reducing freedom-to-operate risks for organizations pursuing first-in-class or best-in-class chemical matter .

Synthesis of Enantiomerically Enriched Chiral Pyrrolidine Intermediates via Classical Resolution or Asymmetric Catalysis

The single stereocenter at the pyrrolidine C4 position (undefined stereochemistry in the commercial racemate) makes this compound a suitable substrate for chiral resolution via diastereomeric salt formation or for asymmetric synthetic methods including enantioselective hydrogenation and biocatalytic resolution [1]. The gem-dimethyl group at C3 limits conformational flexibility and may enhance stereoselectivity in certain transformations compared to non-methylated or mono-methylated pyrrolidine analogs. The 3,4-difluoro substitution pattern on the aryl ring provides a spectroscopic handle (¹⁹F NMR) for reaction monitoring and enantiomeric excess determination [1].

Comparative Physicochemical Profiling Studies Across Difluorophenyl Regioisomers

For laboratories systematically investigating the impact of fluoro-substitution topology on ADME properties, this compound serves as the 3,4-difluoro representative within a complete regioisomeric set that includes the 2,4-difluoro (CAS 2091185-33-8) and 2,5-difluoro (CAS 2091620-12-9) analogs. Parallel experimental determination of logD₇.₄, pKa, and solubility across this series can generate high-value SAR data that correlates computed descriptors with measured properties, informing predictive models for future fluorinated compound design .

Quote Request

Request a Quote for 4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.